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Abstract
3-Methyl-1H-indazole is a pivotal heterocyclic scaffold, recognized for its prevalence in a

multitude of biologically active compounds. As a bioisostere of indole, it offers a unique

structural motif that has been extensively explored in medicinal chemistry.[1] This guide

provides an in-depth analysis of 3-methyl-1H-indazole, covering its fundamental

physicochemical properties, robust synthesis and purification protocols, detailed spectroscopic

characterization, and its significant applications in drug discovery. Designed for researchers

and professionals in the field, this document synthesizes technical data with practical, field-

proven insights to facilitate its effective use as a key building block in the development of novel

therapeutics.

Introduction: The Significance of the Indazole Core
Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a

pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system.[1] The

indazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to

a variety of biological targets, leading to a wide range of pharmacological activities.[1][3]

Derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-cancer, and

neuroprotective properties.[2][3]

The 3-methyl-1H-indazole variant is of particular interest. The methyl group at the 3-position

provides a crucial handle for synthetic modification while also influencing the molecule's

electronic properties and steric profile, which can be fine-tuned to achieve desired biological
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activity and selectivity. Its derivatives are key intermediates in the synthesis of pharmaceuticals,

including kinase inhibitors for oncology.[4][5]

Physicochemical and Safety Data
A comprehensive understanding of the compound's properties is foundational for its application

in a laboratory setting.

Core Properties
Property Value Source

Molecular Formula C₈H₈N₂ [6][7]

Molecular Weight 132.16 g/mol [6]

Appearance
Off-white to yellow

solid/powder
[8]

Melting Point 112-115 °C [6]

CAS Number 3176-62-3 [6][9]

Safety and Handling
3-Methyl-1H-indazole is classified as harmful if swallowed and causes skin and eye irritation.

[6][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, must be worn at all times.[10][12] All handling should be performed in a well-

ventilated fume hood to avoid inhalation of dust.[12]

GHS Hazard Statements:

H302: Harmful if swallowed[6]

H315: Causes skin irritation[10]

H319: Causes serious eye irritation[10]

H335: May cause respiratory irritation[10][13]
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Synthesis and Purification
The synthesis of 3-methyl-1H-indazole is well-established, with the most common and reliable

route proceeding from 2-aminoacetophenone. This method involves a diazotization followed by

a reductive cyclization.

Synthetic Pathway Overview
The transformation from 2-aminoacetophenone to 3-methyl-1H-indazole is a robust, high-

yielding process. The key steps involve the conversion of the primary amine to a diazonium

salt, which is then reduced and cyclized in situ to form the indazole ring.

2-Aminoacetophenone Diazonium Salt Intermediate

  NaNO₂, HCl
  0-10 °C   3-Methyl-1H-Indazole

(Crude Product)

  SnCl₂·2H₂O
  Reductive Cyclization   Purified Product

  Recrystallization / 
  Column Chromatography  

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-methyl-1H-indazole.

Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method

for laboratory-scale synthesis.[14][15]

Materials:

2-Aminoacetophenone (1.0 eq)

Concentrated Hydrochloric Acid (37%)

Sodium Nitrite (NaNO₂)

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

Deionized Water
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Ice

Procedure:

Diazotization:

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-

aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 mL).[14]

Cool the solution to 0-10 °C. The temperature control is critical here to ensure the stability

of the diazonium salt intermediate and prevent unwanted side reactions.[8][15]

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 80 g in 400 mL water)

dropwise, maintaining the internal temperature below 10 °C.[14][15] The slow addition is

necessary to manage the exothermic nature of the reaction.

Stir the resulting mixture for 1 hour at 0-10 °C.[15]

Reductive Cyclization:

In a separate vessel, prepare a solution of stannous chloride dihydrate (e.g., 200 g) in

concentrated hydrochloric acid (e.g., 300 mL).[14]

Slowly add the stannous chloride solution to the diazonium salt mixture, again keeping the

temperature controlled at 0-10 °C.

Once the addition is complete, allow the reaction to stir overnight, gradually warming to

room temperature.[14]

Work-up and Isolation:

Pour the reaction mixture into a large beaker of ice water and stir.

Filter the solution to remove any tin salts.

Carefully adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide or

ammonium hydroxide solution. This step neutralizes the acid and precipitates the product.

[14]
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A large amount of solid will precipitate. Collect the off-white solid by vacuum filtration.

Wash the solid thoroughly with cold water and dry under vacuum. This procedure typically

yields the crude product in high purity (>90%).[14]

Purification (Optional):

For applications requiring higher purity, the crude product can be further purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column

chromatography on silica gel.

Spectroscopic Characterization
Confirming the identity and purity of the synthesized 3-methyl-1H-indazole is essential. The

following data represent typical spectroscopic signatures for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Spectroscopic Analysis Workflow

Sample Preparation
(5-10 mg in CDCl₃ or DMSO-d₆)

NMR Acquisition
(¹H, ¹³C, DEPT)

Mass Spec Analysis
(EI or ESI)

IR Spectroscopy
(ATR)

Data Interpretation
& Structure Confirmation

Click to download full resolution via product page

Caption: A typical workflow for spectroscopic characterization.[16][17]
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals for

the aromatic protons and a sharp singlet for the methyl group.[18]

δ ~10.0-12.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the

indazole ring. Its chemical shift can be variable and it may exchange with D₂O.

δ ~7.1-7.8 ppm (multiplet, 4H): These signals arise from the four protons on the fused

benzene ring.

δ ~2.6 ppm (singlet, 3H): This is the characteristic signal for the methyl group protons at

the C3 position.[18]

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the presence of eight distinct

carbon environments.[18]

δ ~141-144 ppm: Aromatic quaternary carbons (C3, C7a).

δ ~120-129 ppm: Aromatic CH carbons (C4, C5, C6, C7).

δ ~110 ppm: Aromatic CH carbon (often C7).

δ ~11-12 ppm: Methyl carbon (C-CH₃).[18]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.

MS (EI, 70 eV): The electron ionization mass spectrum will show a prominent molecular ion

peak (M⁺).[6][18]

m/z = 132 (M⁺): Corresponds to the molecular weight of C₈H₈N₂.[6]

m/z = 131 (M-H)⁺: A common fragment from the loss of a hydrogen atom.[6]

m/z = 104: Corresponds to the loss of N₂.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
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IR (KBr or ATR, cm⁻¹):

~3100-3000 cm⁻¹ (broad): N-H stretching vibration.

~2950-2850 cm⁻¹: C-H stretching from the methyl group.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.

[18][19]

Applications in Drug Discovery and Medicinal
Chemistry
3-Methyl-1H-indazole is a cornerstone building block for the synthesis of a wide range of

therapeutic agents. Its derivatives have been investigated for numerous biological activities.[1]

[2]

Key Therapeutic Areas:

Oncology: The indazole scaffold is a well-established template for designing potent kinase

inhibitors.[4][20] Many small molecule drugs targeting kinases like VEGFR and PDGFR,

which are crucial in cancer cell signaling and angiogenesis, incorporate the indazole motif.[4]

[5] The 3-methyl-indazole core can serve as a key fragment that binds to the hinge region of

the kinase active site.[4]

Anti-inflammatory: Certain indazole derivatives have shown significant anti-inflammatory

properties, potentially through the inhibition of inflammatory pathways.[3][9]

Antibacterial Agents: Novel derivatives of 3-methyl-1H-indazole have been synthesized and

shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus

subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1][9]

Neurodegenerative Diseases: The versatility of the indazole scaffold has led to its

exploration in developing agents for diseases like Parkinson's and Alzheimer's.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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